molecular formula C10H18N2O B8111063 (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one

(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one

Cat. No.: B8111063
M. Wt: 182.26 g/mol
InChI Key: WZMNYJRQWLYQRL-WPRPVWTQSA-N
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Description

(5S,6S)-6-Ethyl-1,7-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a diazaspirodecane and a lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of an appropriate diamine with a lactam precursor under acidic or basic conditions to form the spiro junction. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that spirocyclic compounds can exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its spirocyclic structure can interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can contribute to the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5S,6S)-6-Ethyl-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S,6S)-6-Ethyl-1,7-diazaspiro[45]decan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5S,10S)-10-ethyl-1,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-8-10(5-3-7-11-8)6-4-9(13)12-10/h8,11H,2-7H2,1H3,(H,12,13)/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNYJRQWLYQRL-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(CCCN1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@]2(CCCN1)CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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